![molecular formula C13H9NO4 B120447 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 149505-87-3](/img/structure/B120447.png)

3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

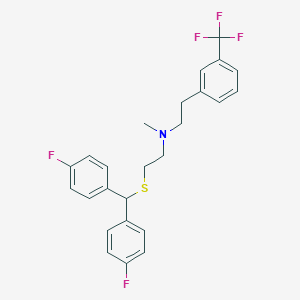

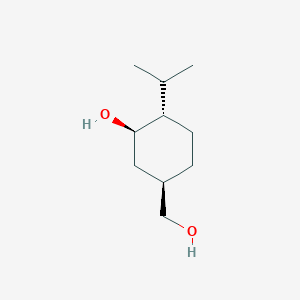

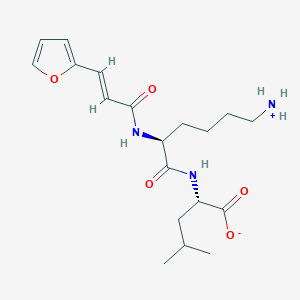

The molecular structure of “3’-Nitro-[1,1’-biphenyl]-3-carboxylic acid” consists of two phenyl rings connected by a single bond, with a nitro group attached to one ring and a carboxylic acid group attached to the other . The exact molecular structure could not be found.Chemical Reactions Analysis

The nitration of aromatic compounds is a widely used transformation that introduces a nitro group into aromatic systems . The exact chemical reactions involving “3’-Nitro-[1,1’-biphenyl]-3-carboxylic acid” could not be found.Applications De Recherche Scientifique

Magnetic Properties and Exchange Pathways

Research into organic nitroxides, which share structural similarities with 3'-Nitro-[1,1'-biphenyl]-3-carboxylic acid, has revealed insights into their magnetic properties and exchange pathways. For example, a study on β-4-(N-Tert-butyl-N-aminoxyl)-1,1‘-biphenyl-3‘,5‘-dicarboxylic acid demonstrated the formation of stacked, intercalated, 1-D hydrogen-bonded chains. These chains exhibit 1-D Heisenberg antiferromagnetic behavior, highlighting the potential of such compounds in magnetic and material science applications (Field & Lahti, 2003).

Oxidative Cleavage and Synthetic Applications

Another study focused on the oxidative cleavage of β-keto sulfones using nitrous acid, which led to the unexpected formation of arenecarboxylic acids, including [1,1'-biphenyl]-4-carboxylic acid. This work suggests potential pathways for synthesizing novel carboxylic acid derivatives from similar compounds, which could be useful in organic synthesis and material chemistry (Abdel‐Aziz, 2014).

Metal-Organic Frameworks (MOFs) and Gas Adsorption

Research on Cd(II) Metal-Organic Frameworks (MOFs) using different carboxylic ligands demonstrated that these frameworks could effectively adsorb CO2. The study indicates that amino and nitro functional groups in ligands enhance CO2 adsorption, suggesting applications of similar carboxylic acids in environmental and material sciences (Wang et al., 2018).

Paramagnetic Complexes and Cytotoxicity

Paramagnetic dirhenium complexes containing nitrobenzoate ligands have been synthesized and characterized. These complexes, including those with 4'-nitro[1,1'-biphenyl]-4-carboxylate ligands, exhibit unique spectral and electrochemical properties. Moreover, they have been screened for antiproliferative properties against human cancer cell lines, suggesting potential applications in medicinal chemistry and oncology research (Mallick et al., 2017).

Photorelease Mechanisms and Photoprotection

Studies on the photorelease mechanisms of carboxylic acids from 1-acyl-7-nitroindolines reveal rapid release of carboxylates in aqueous solutions, which could be applied in photoprotected bioactive compounds and controlled drug delivery systems (Morrison et al., 2002).

Propriétés

IUPAC Name |

3-(3-nitrophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJHPQSSQEOOQMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20629595 |

Source

|

| Record name | 3'-Nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

149505-87-3 |

Source

|

| Record name | 3'-Nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20629595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)

![2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide](/img/structure/B120400.png)